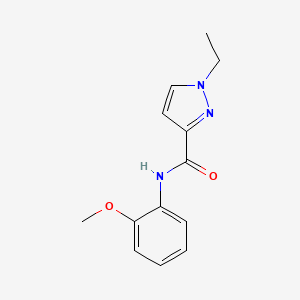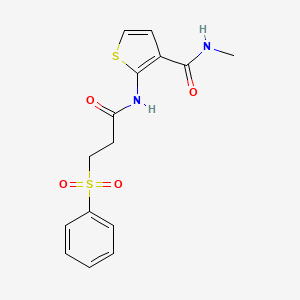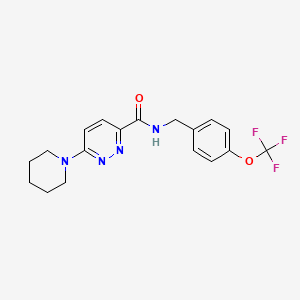
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane is a cyclopropane derivative characterized by the presence of two bromomethyl groups and one trifluoromethyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1,1-bis(bromomethyl)ethylene with trifluoromethyl iodide in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is carried out at low temperatures to ensure the stability of the intermediates and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction of the bromomethyl groups can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted cyclopropanes with various functional groups.
Oxidation: Cyclopropane derivatives with hydroxyl or carbonyl groups.
Reduction: Cyclopropane derivatives with reduced bromomethyl groups.
科学研究应用
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Pharmaceuticals: Investigated for potential use in drug discovery and development.
Agrochemicals: Explored for applications in the synthesis of agrochemical compounds.
作用机制
The mechanism of action of 1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic sites, while the trifluoromethyl group influences the electronic properties of the cyclopropane ring. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures.
相似化合物的比较
Similar Compounds
- 1,1-Bis(chloromethyl)-2-(trifluoromethyl)cyclopropane
- 1,1-Bis(bromomethyl)-2-(difluoromethyl)cyclopropane
- 1,1-Bis(bromomethyl)-2-(methyl)cyclopropane
Uniqueness
1,1-Bis(bromomethyl)-2-(trifluoromethyl)cyclopropane is unique due to the presence of both bromomethyl and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and reactivity, while the bromomethyl groups provide versatile sites for further functionalization.
属性
IUPAC Name |
1,1-bis(bromomethyl)-2-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2F3/c7-2-5(3-8)1-4(5)6(9,10)11/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKKEBCBUMGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CBr)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
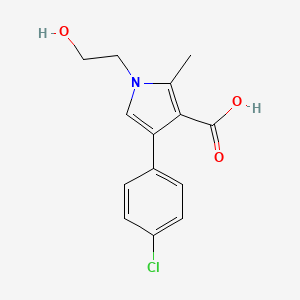
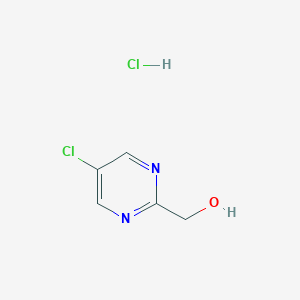

![N-(4-butylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537296.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide](/img/structure/B2537297.png)
![1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2537299.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2537302.png)

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
